(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid
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Description
(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H17NO5S and its molecular weight is 311.35. The purity is usually 95%.
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Scientific Research Applications
Luminescent Molecular Crystals
Research conducted by Zhestkij et al. (2021) highlighted the synthesis of organic compounds, including derivatives similar to the mentioned compound, used as building blocks for organic molecular crystals. These crystals exhibit highly stable photoluminescence at ambient conditions, demonstrating potential applications in materials science and optoelectronics Zhestkij et al., 2021.
Heterocyclic Systems
Another application was detailed by Selič et al. (1997), where derivatives of the mentioned compound were utilized in the synthesis of heterocyclic systems, including the preparation of various pyrido-pyrimidinones. These compounds have potential pharmacological implications, showcasing the compound's utility in medicinal chemistry Selič et al., 1997.
Structural Investigation
Venkatesan et al. (2016) conducted a structural investigation of a similar compound, characterizing it through X-ray crystallography, spectroscopy, and DFT calculations. This research provides insight into the molecular structure and interactions, which could inform further applications in drug design and material science Venkatesan et al., 2016.
Properties
IUPAC Name |
(Z)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVKQDQWLWOPC-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C\C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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